4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine

Übersicht

Beschreibung

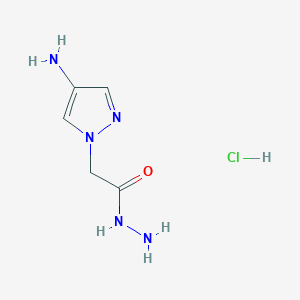

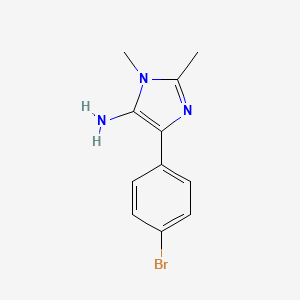

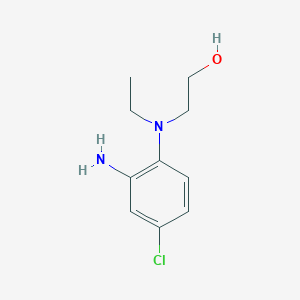

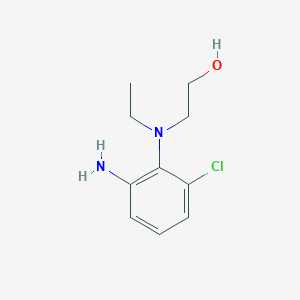

The compound “4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine” is an organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted at the 1 and 2 positions with methyl groups, at the 4 position with a 4-bromophenyl group, and at the 5 position with an amine group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a condensation reaction of a 1,2-diketone (or similar precursor) with ammonia or an ammonium salt. The 4-bromophenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, with the various substituents attached at the positions mentioned above. The bromophenyl group would likely contribute significant steric bulk .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring, the bromophenyl group, and the amine group. The bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromophenyl group could increase its molecular weight and possibly its lipophilicity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- The compound 4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine is involved in various synthetic processes. For instance, o-Bromophenyl isocyanide reacts with primary amines under copper(I) iodide catalysis to produce 1-substituted benzimidazoles, highlighting the utility of bromophenyl-based compounds in the synthesis of heterocyclic compounds (Lygin & Meijere, 2009).

- Another study discusses the synthesis of 1-(2,6-Dimethyl-4-bromophenyl)imidazole, which is closely related to the target compound, indicating the versatility of bromophenyl-imidazole derivatives in chemical syntheses (Zhou Zhong-gao, 2011).

Spectroscopic Analysis and Molecular Docking

- Spectroscopic methods such as IR, FT-Raman, and NMR have been employed for the characterization of imidazole derivatives like 1-(4-bromophenyl)-2-chloro-4,5-dimethyl-1H-imidazole. These studies are crucial for understanding the molecular structure and reactivity of such compounds (Thomas et al., 2018).

- Molecular dynamics simulations and molecular docking procedures have also been used to study the interaction of imidazole derivatives with proteins, providing insights into their potential biological activities (Hossain et al., 2018).

Photocatalytic and Nonlinear Optical Properties

- The study of derivatives like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine provides insights into the photocatalytic properties of such compounds, which is significant for applications in materials science (Tamer et al., 2016).

- These compounds also exhibit nonlinear optical properties, indicating their potential use in optoelectronics and photonics (Tamer et al., 2016).

Sorption and Photocatalytic Properties in Metal-Organic Frameworks

- Imidazolylphenyl compounds are utilized in the construction of metal-organic frameworks (MOFs) with highly selective sorption properties for small hydrocarbons and notable photocatalytic properties, relevant in environmental and materials chemistry (Fu, Kang, & Zhang, 2014).

Wirkmechanismus

Target of Action

Similar compounds have been reported to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It is suggested that similar compounds may inhibit ache activity, affecting normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

It is known that compounds affecting ache can influence thecholinergic nervous system . This can lead to an increase in acetylcholine in the synaptic cleft, resulting in continuous stimulation of the post-synaptic membrane .

Pharmacokinetics

The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Result of Action

Similar compounds have been reported to cause significant reduction in ache levels compared to untreated control groups .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For instance, it may interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The binding of this compound to acetylcholinesterase can lead to changes in enzyme activity, affecting neurotransmission and other related processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of acetylcholinesterase in the cholinergic nervous system, leading to changes in nerve impulse transmission . Additionally, this compound may impact oxidative stress levels within cells, influencing the production of reactive oxygen species and subsequent cellular damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes such as acetylcholinesterase, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating potential changes in cellular metabolism and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence biochemical reactions . Additionally, this compound may affect the levels of key metabolites, such as reactive oxygen species, impacting cellular redox balance and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound may interact with membrane transporters, facilitating its uptake into cells and subsequent distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, potentially affecting cellular processes such as signal transduction and gene expression .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to mitochondria, where it can influence mitochondrial function and energy metabolism . The specific localization of this compound within cells can determine its effects on cellular processes and overall cellular health .

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)-2,3-dimethylimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3/c1-7-14-10(11(13)15(7)2)8-3-5-9(12)6-4-8/h3-6H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCWGTUUTGHKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374525.png)

![2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374527.png)

![3-[(Cyclopropylmethoxy)methyl]-4-fluorobenzoic acid](/img/structure/B1374533.png)

![3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374534.png)

![3-[(4-Bromo-2-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374537.png)

![3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374542.png)

![4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374543.png)

![2,4-Dimethyl-6-oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1374545.png)

![3-Azetidinyl 3-bromo[1,1'-biphenyl]-4-yl ether](/img/structure/B1374546.png)